molecular formula C10H16N2O B046624 Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- CAS No. 72799-31-6

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-

Cat. No. B046624
CAS RN: 72799-31-6
M. Wt: 180.25 g/mol
InChI Key: SAEYDGYNWKBIEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions using various substrates. For instance, the condensation of ethoxycarbonyl-dithioacetate with amidines has been demonstrated to yield substituted 4-hydroxy-6-mercaptopyrimidines, which can be further converted to 4-ethoxy-6-hydroxypyrimidines under specific conditions, showcasing the versatility of synthesis pathways for pyrimidine derivatives (Snyers et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 4-ethoxy-6-methyl-2-(1-methylethyl)-pyrimidine, has been studied through various techniques such as crystallography. Isostructural analysis and hydrogen bonding patterns contribute significantly to understanding the electronic structure and geometric orientation of pyrimidine rings, as seen in related compounds (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, including alkylation, cyclization, and condensation, leading to various functional groups. These reactions open pathways for the synthesis of novel compounds with potential biological activities. For example, the reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids illustrates the potential for creating diverse pyrimidine-based molecules (Urleb et al., 1990).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on isostructural and isomorphous pyrimidine compounds reveal insights into their stability, packing, and intermolecular interactions, which are essential for designing compounds with desired physical characteristics (Jorge Trilleras et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives are synthesized using various chemical reactions that offer a wide range of applications due to their unique structural features. For instance, the synthesis of novel 6-substituted pyrimidines and pyrimido[5,4-d]pyrimidines from specific precursors highlights the versatility of pyrimidine chemistry in creating compounds with potential utility in medicinal chemistry and material science (Al‐Azmi, 2005). Another study focused on the structural parameters and nonlinear optical properties of thiopyrimidine derivatives, suggesting their applicability in nonlinear optics and electronic materials due to their promising electronic and optical properties (Hussain et al., 2020).

Biological Activities

Pyrimidine derivatives exhibit a range of biological activities, including antiviral, antimicrobial, and potential therapeutic applications. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated marked inhibition of retrovirus replication, showing potential as antiretroviral agents with applications in treating viral infections (Hocková et al., 2003). Additionally, pyrimidine compounds have been explored for their anti-inflammatory and analgesic properties, further emphasizing their medicinal chemistry applications (Muralidharan et al., 2019).

properties

IUPAC Name

4-ethoxy-6-methyl-2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEYDGYNWKBIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223118
Record name Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-

CAS RN

72799-31-6
Record name Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072799316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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